

Interpreting the Infrared Spectrum of 5-Oxohexanenitrile: A Comparative Guide

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Compound of Interest

Compound Name: 5-Oxohexanenitrile

Cat. No.: B084432

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This guide provides a detailed interpretation of the infrared (IR) spectrum of **5-oxohexanenitrile**, a bifunctional molecule containing both a ketone and a nitrile group. By comparing its spectrum with those of simpler, related molecules—2-hexanone and hexanenitrile—we can clearly identify the characteristic absorption bands corresponding to each functional group. This analysis is crucial for researchers in chemical synthesis and drug development for confirming molecular structure and purity.

Core Spectral Interpretation

The structure of **5-oxohexanenitrile** features three key components that are readily identifiable in an IR spectrum:

- Saturated Carbonyl Group (Ketone): The carbon-oxygen double bond ($C=O$) of the ketone.
- Saturated Nitrile Group: The carbon-nitrogen triple bond ($C\equiv N$).
- sp^3 Hybridized C-H Bonds: The carbon-hydrogen single bonds of the aliphatic chain.

Each of these groups vibrates at a characteristic frequency when irradiated with infrared light, resulting in distinct absorption bands. The most diagnostic of these are the strong $C=O$ stretching band and the sharp, intense $C\equiv N$ stretching band, which appears in a relatively uncluttered region of the spectrum.

Comparative Spectral Data

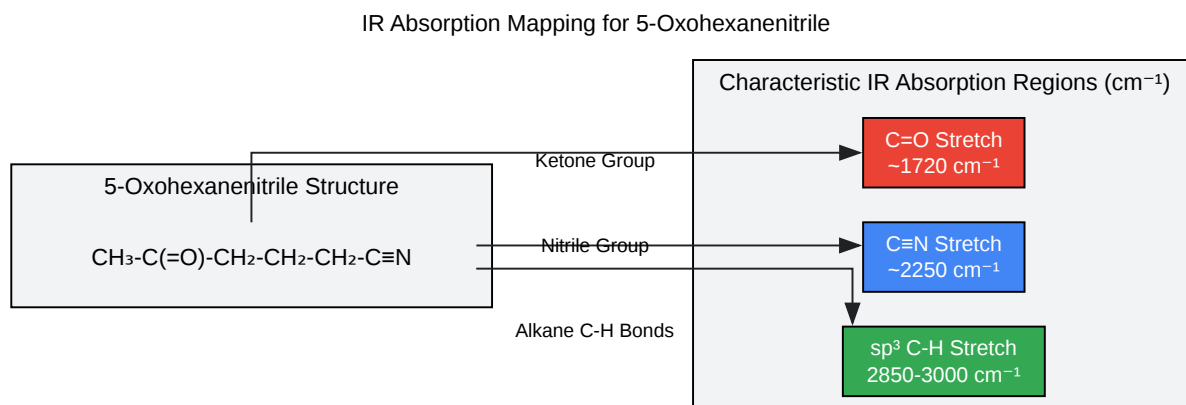
The following table summarizes the key infrared absorption frequencies for **5-oxohexanenitrile** and compares them with the corresponding peaks in 2-hexanone (representing the ketone functionality) and hexanenitrile (representing the nitrile functionality). All data is presented in wavenumbers (cm^{-1}).

Vibrational Mode	Functional Group	Expected Range (cm^{-1})	5-Oxohexanenitrile (Observed, cm^{-1})	2-Hexanone (Comparative, cm^{-1})	Hexanenitrile (Comparative, cm^{-1})
C=O Stretch	Ketone	1705 - 1725	~1720 (Strong)	~1717 - 1721 (Strong)[1]	N/A
C≡N Stretch	Nitrile	2240 - 2260	~2250 (Medium, Sharp)	N/A	~2250 (Medium, Sharp)[2][3]
sp ³ C-H Stretch	Alkane Chain	2850 - 3000	~2940 (Medium)	~2870 - 2960 (Medium-Strong)	~2870 - 2960 (Medium-Strong)[2][3]

Note: Observed frequencies are based on data from the NIST Chemistry WebBook for neat or CCl₄ solution samples.[2][3][4][5] The exact peak position can vary slightly based on the sample preparation method and instrument.

Visualization of Key Functional Group Absorptions

The logical relationship between the functional groups in **5-oxohexanenitrile** and their characteristic IR absorption regions is illustrated below.



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Caption: Functional groups of **5-oxohexanenitrile** and their IR regions.

Experimental Protocol: Acquiring the IR Spectrum

The data cited in this guide can be obtained using a standard Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.

Objective: To obtain a high-quality infrared spectrum of a liquid sample (e.g., **5-oxohexanenitrile**).

Materials:

- FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide crystal)
- Sample: **5-Oxohexanenitrile** (liquid)
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Methodology:

- **Background Spectrum:** Ensure the ATR crystal surface is clean. Take a background measurement by running a scan with nothing on the crystal. This scan measures the ambient environment (air, CO₂, water vapor) and is automatically subtracted from the sample spectrum.
- **Sample Application:** Place a small drop (1-2 drops) of the liquid **5-oxohexanenitrile** directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
- **Sample Spectrum Acquisition:** Initiate the sample scan. The instrument will pass an infrared beam through the crystal; the beam will interact with the sample at the surface and be reflected back to a detector.
- **Data Collection:** Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The resulting interferogram is then subjected to a Fourier transform by the instrument's software to generate the final infrared spectrum (Absorbance or Transmittance vs. Wavenumber).
- **Cleaning:** After the measurement is complete, carefully clean the sample from the ATR crystal using a lint-free wipe dampened with an appropriate solvent like isopropanol.
- **Data Analysis:** Analyze the resulting spectrum, identifying the key absorption bands and comparing their wavenumbers to established correlation charts and reference spectra, as presented in the data table above. The strong, characteristic C=O stretch for saturated ketones should appear around 1715 cm⁻¹, while the nitrile C≡N stretch is expected near 2250 cm⁻¹.^{[6][7]} The sp³ C-H stretches will be visible in the 2850-3000 cm⁻¹ region.^[2]

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